2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
Overview
Description
2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Interacting with receptors to modulate their activity.
Pathway Inhibition: Blocking specific biochemical pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine: Potent fibroblast growth factor receptor inhibitors.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Isosteres of 2,2-dimethylchromans with biological activity.
Uniqueness
2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of bioactive molecules with potential therapeutic applications.
Properties
IUPAC Name |
2,2-dimethyl-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-5-10-4-3-7(6)13-9/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZYDOMHLQRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CN=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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